Ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ethyl 5-acetyl-1H-pyrazole-3-carboxylate, using ethyl glycinate hydrochloride as the starting material.
Reaction Conditions: The reaction is carried out under metal-free conditions, ensuring safety and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This approach allows for the efficient and safe production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetyl-1H-pyrazole-3-carboxylate: A key intermediate in the synthesis of the target compound.
3(5)-Aminopyrazoles: These compounds share a similar pyrazole core and are used in the synthesis of condensed heterocycles.
Uniqueness
Ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN2O3 |
---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-4-11-6-7-12(17)8-14(11)19-15(16(21)22-5-2)9-13(18-19)10(3)20/h6-9H,4-5H2,1-3H3 |
InChI Key |
BTTDBSKNBKGNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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